Mipitroban
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136122-46-8 |
|---|---|
Molecular Formula |
C19H19Cl2N3O2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
InChI Key |
NJDYXRUUHUXUDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Canonical SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Other CAS No. |
136122-46-8 |
Synonyms |
4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid UP 116-77 UP-116-77 |
Origin of Product |
United States |
Molecular Pharmacology of Mipitroban
Identification and Characterization of the Thromboxane (B8750289) A2 Receptor (TBXA2R/TP) as the Primary Target of Mipitroban
The primary molecular target of this compound has been unequivocally identified as the Thromboxane A2 receptor, also known as the prostanoid TP receptor. nih.govnih.govnih.gov This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including platelet aggregation and vasoconstriction, upon activation by its endogenous ligand, Thromboxane A2 (TXA2). nih.govnih.gov this compound is characterized as a highly specific and potent antagonist of the TXA2 receptor. nih.govnih.gov Its action is demonstrated by its ability to inhibit physiological responses mediated by TXA2 receptor agonists, such as U-46619. nih.govnih.gov Studies have shown that this compound effectively counteracts the effects of TXA2, confirming its role as a direct antagonist at the TBXA2R/TP. nih.govnih.gov
Ligand Binding Dynamics and Receptor Affinity of this compound
The interaction between this compound and the Thromboxane A2 receptor is characterized by high affinity. The potency of a competitive antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. In functional assays using isolated guinea pig lung parenchymal strips, this compound demonstrated a pA2 value of 8.9 against the contractile activity induced by the TXA2 mimetic, U-46619. nih.gov This high pA2 value indicates a strong binding affinity for the TP receptor.
| Compound | Parameter | Value | Assay System | Reference |
|---|---|---|---|---|
| This compound (S-1452) | pA2 | 8.9 | U-46619-induced contraction in guinea pig lung parenchymal strips | nih.gov |
Mechanisms of TP Receptor Antagonism by this compound
This compound's function as an antagonist is defined by its ability to bind to the TP receptor and prevent its activation by endogenous agonists like Thromboxane A2.
Competitive versus Non-Competitive Inhibition
Research has established that this compound functions as a competitive antagonist at the Thromboxane A2 receptor. nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the same active site on the receptor as the endogenous ligand. nih.gov This binding is reversible, and the inhibitory effect can be overcome by increasing the concentration of the agonist. nih.gov The characterization of this compound's antagonism as competitive was determined through classical pharmacological assays, where its presence caused a parallel rightward shift in the concentration-response curve of a TP receptor agonist without reducing the maximum response. nih.gov
Impact on G-Protein Coupling and Downstream Signaling Cascades
The Thromboxane A2 receptor mediates its intracellular effects by coupling to heterotrimeric G-proteins, primarily Gq and G12/13. nih.govnih.gov Upon agonist binding, the receptor activates these G-proteins, which in turn initiate downstream signaling cascades. Gq activation leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium and protein kinase C (PKC) activation. nih.gov G12/13 activation stimulates RhoA pathways, which are involved in processes like cell shape change. nih.gov
As a competitive antagonist, this compound blocks the initial step of this process. By occupying the receptor's binding site, it prevents Thromboxane A2 from inducing the necessary conformational change in the receptor required for G-protein coupling and activation. nih.gov Consequently, the entire downstream signaling cascade, including PLC activation and RhoA stimulation, is inhibited. nih.govnih.gov
Modulation of Receptor Conformation and Activation States
G-protein coupled receptors exist in multiple conformational states, including an inactive state and one or more active states. Agonist binding stabilizes the active conformation, which allows for G-protein coupling. Competitive antagonists, like this compound, are understood to bind to the receptor and stabilize it in an inactive conformation. This prevents the transition to the active state that is necessary for signal transduction. While specific structural studies detailing the precise conformational changes induced by this compound binding to the TP receptor are not extensively detailed in the public literature, its action as a competitive antagonist implies that it functions by preventing the receptor from adopting its active signaling state.
Structure-Activity Relationships at the Molecular Level
The relationship between the specific chemical structure of a compound and its biological activity is fundamental to pharmacology. For this compound, its efficacy as a potent and specific TP receptor antagonist is intrinsically linked to its molecular architecture. However, detailed public-domain studies systematically modifying the functional groups of the this compound molecule to map the specific contributions of each part to its binding affinity and antagonist activity (structure-activity relationship, or SAR) are not widely available. Such studies are often proprietary to the discovering entity. The development of other TP antagonists, however, has shown that specific side chains and core structures are crucial for high-affinity binding to the receptor.
Comparative Pharmacological Profile with Other TP Antagonists
This compound's pharmacological profile as a thromboxane A2 (TP) receptor antagonist is best understood through a comparative analysis with other agents in the same class. These antagonists are designed to inhibit the binding of thromboxane A2 (TXA2) to its receptor, thereby preventing downstream signaling that leads to platelet aggregation and vasoconstriction. The efficacy and specificity of these antagonists can be quantified through various pharmacological parameters, including binding affinity (Ki or Kd) and functional inhibition (IC50 or pA2).
This compound, also known as S-145, demonstrates a high affinity for the TP receptor. Specifically, the active (+)-isomer of this compound exhibits a dissociation constant (Kd) of 0.20 nM for the TP receptor in human platelet membranes. nih.gov This indicates a very strong binding affinity. Research has also shown that this compound's binding affinity is 5 to 8 times higher than that of SQ29,548, another well-characterized TP receptor antagonist. nih.gov
In comparison, other TP antagonists also show potent, albeit varied, affinities for the receptor. Ramatroban has a reported Ki value in the range of 10 to 13 nM for the thromboxane A2 receptor. sdu.dk It also functions as an antagonist for the prostaglandin (B15479496) D2 (PGD2) receptor CRTH2, making it a dual antagonist. sdu.dk Terutroban is another highly specific and high-affinity TP antagonist, with a reported Ki value of 0.65 nM for human platelet membranes. auckland.ac.nz
The potency of a competitive antagonist can also be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. auckland.ac.nz While specific pA2 values for a direct comparison of all these agents were not found in the search results, the available binding affinity data provides a strong basis for comparing their potency at the molecular level.
Kinetic studies of this compound have revealed that the stereochemistry of its optical isomers plays a significant role in its affinity for the TP receptor, primarily by influencing the dissociation rate from the receptor. nih.gov The apparent discrepancy in its pharmacological potency in different tissue types (platelet vs. vascular systems) has been attributed to its association kinetics rather than tissue selectivity. nih.gov
Comparative Pharmacological Data of TP Antagonists
| Compound | Parameter | Value | Receptor/System |
| This compound (+)-S-145 | Kd | 0.20 nM | Human Platelet Membrane TP Receptor |
| Ramatroban | Ki | 10 - 13 nM | Thromboxane A2 Receptor |
| Terutroban | Ki | 0.65 nM | Human Platelet Membrane TP Receptor |
| Seratrodast | IC50 | 4.5 µmol·L⁻¹ | Ferroptosis Inhibition |
Preclinical Pharmacodynamics and Biological Activities of Mipitroban
In Vitro Cellular Investigations
Inhibition of Platelet Activation and Aggregation Mechanisms
Platelet activation and aggregation are critical processes in hemostasis and thrombosis. frontiersin.orgnih.govaustinpublishinggroup.com These processes can be triggered by various agonists, including thromboxane (B8750289) A2 (TXA2), adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen. frontiersin.orgnih.govaustinpublishinggroup.com TXA2 promotes platelet activation through its interaction with TP receptors on the platelet surface. nih.govnih.gov This interaction leads to intracellular signaling cascades that facilitate platelet aggregation, primarily through the activation of the integrin αIIbβ3 (GPIIb/IIIa), which binds fibrinogen and von Willebrand factor, forming platelet aggregates. frontiersin.orgnih.govaustinpublishinggroup.commdpi.com
As a thromboxane receptor antagonist, mipitroban is expected to inhibit platelet activation and aggregation by blocking the effects of TXA2 and other TP receptor agonists on platelets. nih.gov By preventing the binding of these agonists to TP receptors, this compound can disrupt the downstream signaling events that lead to platelet shape change, granule release, and ultimately, aggregation. nih.gov While specific detailed research findings or data tables for this compound's in vitro effects on platelet aggregation were not extensively detailed in the provided search results, the mechanism of action as a TXRA strongly suggests this inhibitory activity. nih.gov
Modulation of Vascular Smooth Muscle Cell Contraction
Vascular smooth muscle cells (VSMCs) play a crucial role in regulating blood vessel tone and blood pressure through contraction and relaxation. genome.jpnih.gov TP receptors are also expressed on VSMCs, and their activation by agonists like TXA2 leads to vasoconstriction. nih.govnih.gov The contraction of VSMCs involves an increase in intracellular calcium concentration, which activates the Ca2+-CaM-MLCK pathway, leading to myosin light chain phosphorylation and the interaction of myosin and actin filaments. genome.jp
As a TP receptor antagonist, this compound would be expected to modulate vascular smooth muscle cell contraction by blocking the vasoconstrictive effects mediated by TP receptor activation. nih.gov This would involve preventing or reducing the increase in intracellular calcium and subsequent signaling events triggered by TP agonists in VSMCs. Studies on isolated vascular smooth muscle cells or cultured VSMCs are commonly used to evaluate the effects of compounds on contraction and relaxation. nih.govnih.govmdpi.com While direct experimental data for this compound's effects on VSMC contraction was not specifically provided, its classification as a TXRA indicates its potential to counteract TP-mediated vasoconstriction. nih.gov
Effects on Other Cell Types Expressing TP Receptors
Beyond platelets and vascular smooth muscle cells, TP receptors are expressed on various other cell types, including macrophages, monocytes, and vascular endothelial cells. nih.govnih.gov The activation of TP receptors on these cells can exert diverse effects, depending on the specific cell type and context. For instance, TP receptor activation on endothelial cells can contribute to antiatherosclerotic, antivasoconstrictive, and antithrombotic effects. nih.gov
Given that this compound is a TP receptor antagonist, it could potentially influence the function of these other cell types by blocking TP receptor-mediated signaling. nih.gov The specific effects would depend on the role of TP receptors in the particular cell type and the signaling pathways involved. For example, in endothelial cells, blocking TP receptors might modulate the release of vasoactive substances or the expression of adhesion molecules. However, detailed in vitro investigations of this compound's effects on these specific cell types were not available in the provided search results.
Ex Vivo Tissue and Organ System Responses
Isolated Vessel Studies and Vasoregulation
Ex vivo studies using isolated blood vessels are valuable for assessing the direct effects of compounds on vascular tone and vasoregulation in a more complex tissue environment than single-cell cultures. nih.govnih.govmdpi.complos.org These studies involve perfusing or mounting vessel segments in a controlled environment and measuring changes in diameter or tension in response to various stimuli and pharmacological agents. nih.govnih.gov TP receptor agonists, such as TXA2 mimetics like U46619, are commonly used in isolated vessel studies to induce vasoconstriction, which can then be antagonized by compounds like this compound. frontiersin.org
As a TP receptor antagonist, this compound would be expected to relax pre-contracted isolated vessels or inhibit the constrictor responses induced by TP agonists in ex vivo settings. nih.gov This would provide evidence of its ability to modulate vasoregulation by blocking TP-mediated vasoconstriction in a functional tissue context. While the search results highlight the methodology of isolated vessel studies, specific data on this compound's performance in such experiments was not provided.
Influence on Coagulation Parameters in Non-Human Biological Fluids
The coagulation cascade is a complex process involving a series of enzymatic reactions that lead to the formation of a fibrin (B1330869) clot, which stabilizes the platelet plug. frontiersin.org While platelets are central to primary hemostasis, the coagulation system is responsible for secondary hemostasis. frontiersin.org Thromboxane A2 primarily affects platelet function and indirectly influences coagulation by promoting platelet aggregation, which can provide a surface for some coagulation factors to assemble.
Based on the conducted search, specific preclinical pharmacodynamics and biological activities of this compound in the requested in vivo animal model systems (models of thrombosis and hemostasis, vascular dysfunction and injury, and exploration of cardioprotective or anti-inflammatory effects mediated by TBXA2R) were not found within the search results.
The search provided general information regarding the use of various animal models in the study of thrombosis, hemostasis, vascular injury, and cardioprotection, as well as discussions on methodologies for preclinical animal studies and the challenges of translating findings from animal models to humans. nih.govscholaris.canc3rs.org.ukfrontiersin.orgnc3rs.org.ukamegroups.orgnih.govnih.govresearchgate.netamegroups.orgnih.govnih.govnih.govnih.govupenn.edunews-medical.netnih.gov However, none of the retrieved snippets contained specific data, detailed research findings, or information directly linking this compound to studies conducted in these particular animal models.
Therefore, it is not possible to generate the detailed, scientifically accurate content for each specified section and subsection of the article focusing solely on the chemical compound this compound, as the necessary specific data from in vivo animal model studies were not available in the search results.
Synthetic Chemistry and Structural Analysis of Mipitroban
Chemical Classification as an Imidazopyridine Derivative
Mipitroban, chemically named 4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid, belongs to the class of imidazopyridine derivatives. This classification is based on its core bicyclic heterocyclic structure, where an imidazole (B134444) ring is fused to a pyridine (B92270) ring. Specifically, it is an imidazo[4,5-b]pyridine. The imidazopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
General Synthetic Methodologies for 2-Alkylheteroaryl Motifs and Related Scaffolds
The synthesis of the 2-alkyl-substituted imidazo[4,5-b]pyridine core, a key structural motif in this compound, generally relies on building the imidazole portion onto a pre-existing, appropriately substituted pyridine ring. A common and versatile strategy involves the condensation and subsequent cyclization of a substituted 2,3-diaminopyridine (B105623) with a carboxylic acid or its derivative.
For the construction of the specific 2-alkyl side chain seen in this compound, the reaction would typically involve a 2,3-diaminopyridine precursor and a derivative of 3,3-dimethyl-glutaric acid or a related synthon. The reaction sequence often begins with the acylation of one of the amino groups of the diaminopyridine, followed by an intramolecular cyclization under dehydrating conditions (e.g., heating in polyphosphoric acid or using another condensing agent) to form the imidazole ring. This approach allows for the direct installation of the required alkyl side chain at the 2-position of the imidazopyridine scaffold.
Structural Modifications and Analog Design for Enhanced Biological Activity
Structure-activity relationship (SAR) studies on this compound and related imidazo[4,5-b]pyridine analogs have provided insights into the structural features required for potent thromboxane (B8750289) A2 receptor antagonism.
Key findings from these studies indicate that:
The 3,3-dimethylbutanoic acid side chain at the 2-position is critical for high affinity. Shortening this chain or removing the gem-dimethyl groups leads to a significant decrease in potency. For instance, replacing the 3,3-dimethylbutanoic acid with shorter alkanoic acid chains resulted in a marked drop in binding affinity.
The N-benzyl group plays a significant role in receptor binding. The presence of a halogen, such as chlorine, at the para-position of the benzyl (B1604629) ring is generally favorable for activity.
The imidazo[4,5-b]pyridine core is a suitable scaffold for orienting the key pharmacophoric groups. Studies comparing it with a benzimidazole (B57391) core showed that both scaffolds could produce compounds with similar high potencies, indicating some flexibility in the core heterocyclic system.
These SAR findings have guided the design of analogs. Modifications have focused on optimizing the substituents on the N-benzyl group and exploring alternative heterocyclic cores. The goal of such analog design is to improve pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, while maintaining the essential binding interactions with the TXA2 receptor.
Table of SAR Findings for this compound Analogs
| Modification Area | Observation | Impact on Activity |
| C2 Side Chain | Shortening the alkanoic acid chain | Marked decrease in affinity |
| N3 Substituent | p-Chloro substitution on the benzyl ring | Favorable for high potency |
| Core Scaffold | Replacement of imidazo[4,5-b]pyridine with benzimidazole | Similar high potency can be achieved |
Exploration of this compound Analogs for Optimized Receptor Interactions
The journey to improve upon the pharmacological profile of this compound involves the synthesis and evaluation of a diverse range of analogs. Medicinal chemists have systematically modified various regions of the this compound molecule to probe the key structural features required for high-affinity binding to the thromboxane A2 receptor. These explorations often involve altering substituent groups on the aromatic rings, modifying the linker chain, and introducing different acidic moieties to understand their impact on potency and selectivity.
One common strategy is the bioisosteric replacement of the carboxylic acid group, a key feature for receptor interaction, with other acidic functional groups such as tetrazoles or sulfonamides. This can influence the compound's acidity, metabolic stability, and pharmacokinetic properties. Furthermore, modifications to the lipophilic portions of the molecule are explored to enhance binding affinity through hydrophobic interactions within the receptor's binding pocket.
The synthesized analogs are typically subjected to in vitro binding assays to determine their affinity for the thromboxane A2 receptor. These assays often utilize radiolabeled ligands to quantify the displacement by the novel compounds, providing a direct measure of their binding potency. Promising candidates from these initial screens are then advanced to functional assays to assess their antagonist activity in cellular or tissue-based models.
Rational Design Principles Based on Structure-Activity Relationships (SAR)
The data generated from the screening of this compound analogs forms the basis for establishing robust structure-activity relationships (SAR). SAR studies are fundamental to the rational design of new and improved therapeutic agents. By correlating specific structural modifications with changes in biological activity, researchers can build a predictive model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for optimal receptor interaction.
Key insights derived from SAR studies on this compound analogs often highlight the following:
The importance of the acidic head group: The nature and spatial orientation of the acidic moiety are critical for anchoring the molecule to a specific recognition site on the receptor.
Optimal linker length and rigidity: The distance and conformational flexibility between the acidic head and the lipophilic tail can significantly impact binding affinity.
Influence of aromatic substituents: The electronic and steric properties of substituents on the aromatic rings can fine-tune the compound's interaction with the receptor, potentially enhancing potency and selectivity.
Theoretical and Emerging Therapeutic Concepts for Tp Receptor Antagonists
Rationale for Antithrombotic Intervention in Preclinical Disease Models
The primary rationale for utilizing TP receptor antagonists as antithrombotic agents stems from the central role of thromboxane (B8750289) A2 (TXA2) in platelet aggregation. TXA2, produced predominantly by platelets, is a potent mediator of thrombosis. tcd.ieplos.org Its interaction with TP receptors on platelet surfaces triggers a cascade of intracellular signaling that leads to platelet activation and aggregation, which are critical events in the formation of a thrombus. tcd.ie
Preclinical studies involving various TP receptor antagonists have demonstrated efficacy in inhibiting platelet aggregation induced by various stimuli. These antagonists work by competitively blocking the TP receptor, thereby preventing TXA2 and its precursor, prostaglandin (B15479496) H2 (PGH2), from initiating the thrombotic process. nih.gov This mechanism offers a targeted approach to antithrombotic therapy. Unlike cyclooxygenase inhibitors, which can affect the production of other physiologically important prostaglandins, TP receptor antagonists specifically interfere with the pathological actions of TXA2 at its receptor. nih.gov
The rationale for their use in preclinical models is to investigate their ability to prevent or treat thrombotic events in settings that mimic human diseases such as myocardial infarction and stroke. The human thromboxane A2 receptor (TPRα) is a key target for drug development due to its critical role in these processes. tcd.ie Over-activation of this receptor is implicated in the development of thrombotic cardiovascular events. tcd.ie
| Feature | Description | Implication in Preclinical Models |
| Mechanism of Action | Competitive antagonism of the Thromboxane A2 (TP) receptor. | Prevents platelet activation and aggregation. |
| Key Ligand Blocked | Thromboxane A2 (TXA2) and Prostaglandin H2 (PGH2). | Inhibition of key mediators in thrombosis. |
| Cellular Target | Platelets and vascular smooth muscle cells. | Reduction of thrombus formation and vasoconstriction. |
Potential Applications in Cardiovascular Disorders Beyond Direct Thrombosis (e.g., atherosclerosis, hypertension)
The involvement of the TP receptor in cardiovascular disorders extends beyond acute thrombosis. There is a growing body of evidence suggesting that TP receptor antagonists could have beneficial effects in chronic conditions like atherosclerosis and hypertension.
Atherosclerosis: Atherosclerosis is now understood to be a chronic inflammatory disease. plos.org While the buildup of lipids in the arterial wall is a key feature, the processes of platelet activation and inflammation are critically involved in the initiation and progression of atherosclerotic plaques. nih.gov TXA2 can contribute to this process by promoting platelet adhesion to the damaged endothelium and by stimulating the proliferation of vascular smooth muscle cells, a key event in plaque formation. By blocking these effects, TP receptor antagonists could theoretically slow the progression of atherosclerosis. Preclinical models of atherosclerosis, often utilizing genetically modified mice such as ApoE-/- and Ldlr-/-, are crucial for investigating these potential therapeutic effects. nih.gov
Hypertension: The role of TXA2 in hypertension is linked to its potent vasoconstrictor properties. nih.gov In certain hypertensive states, there is evidence of increased TXA2 production, which can contribute to elevated peripheral vascular resistance and, consequently, high blood pressure. nih.gov TP receptor antagonists have been investigated in various animal models of hypertension. nih.gov By blocking the vasoconstrictor effects of TXA2 on vascular smooth muscle, these agents can lead to vasodilation and a reduction in blood pressure. It has been noted that hypertension is associated with hyperaggregability of platelets and increased levels of thromboxane A2. nih.gov
| Cardiovascular Disorder | Potential Therapeutic Role of TP Antagonism | Underlying Rationale |
| Atherosclerosis | Inhibition of plaque progression. | Reduces platelet-mediated inflammation and vascular smooth muscle cell proliferation. |
| Hypertension | Reduction of blood pressure. | Blocks TXA2-induced vasoconstriction, leading to vasodilation. |
Role of TP Antagonism in Modulating Inflammatory Responses
The influence of the TP receptor extends to the regulation of inflammatory processes. While traditionally viewed through the lens of thrombosis and hemostasis, TXA2 is also recognized as a modulator of inflammation. It can be produced by various cells involved in the immune response, including macrophages, and can influence the production of cytokines and the recruitment of inflammatory cells to sites of injury.
TP receptor antagonism has been explored in preclinical models of inflammation for its potential to mitigate inflammatory responses. nih.govfrontiersin.org By blocking the TP receptor, these antagonists can interfere with the signaling pathways that lead to the production of pro-inflammatory mediators. This could have therapeutic implications in a range of inflammatory conditions. For instance, in models of allergic inflammation such as asthma, TP receptor antagonists have been shown to have beneficial effects, as TXA2 is a potent bronchoconstrictor. drugbank.com
| Inflammatory Pathway Component | Effect of TP Receptor Activation | Potential Outcome of TP Antagonism |
| Inflammatory Cell Recruitment | Promotes adhesion and migration of leukocytes. | Reduction in inflammatory cell infiltration. |
| Cytokine Production | Can modulate the release of pro-inflammatory cytokines. | Attenuation of the inflammatory cascade. |
| Vascular Permeability | Can increase vascular permeability. | Reduction of edema and tissue swelling. |
Hypothetical Applications in Other Physiological Systems Mediated by Thromboxane A2
Given the wide distribution of TP receptors throughout the body, the therapeutic potential of their antagonists is not limited to the cardiovascular and inflammatory systems. Thromboxane A2 is involved in various other physiological and pathophysiological processes, suggesting a broader range of hypothetical applications for TP receptor antagonists.
For example, TP receptors are present in the kidneys and have been implicated in the regulation of renal blood flow and glomerular function. In certain kidney diseases, increased TXA2 production can contribute to renal vasoconstriction and a decline in renal function. Therefore, TP receptor antagonists could potentially have a kidney-protective role.
Furthermore, the involvement of TXA2 has been suggested in the pathophysiology of other conditions such as bronchial asthma, where it acts as a potent bronchoconstrictor. drugbank.com The use of TP receptor antagonists in this context has been a subject of clinical investigation. Other hypothetical applications could emerge as our understanding of the diverse roles of the thromboxane A2 signaling pathway continues to grow.
Advanced Research Methodologies and Future Perspectives in Tbxa2r Antagonism
High-Throughput Screening Platforms for Novel TP Antagonists
High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries to identify promising lead compounds. technologynetworks.compharmasalmanac.com In the quest for novel TP antagonists, various HTS platforms are employed to assess the ability of compounds to inhibit the binding of thromboxane (B8750289) A2 (TXA2) or its mimetics to the TP receptor.
These platforms are broadly categorized into biochemical and cell-based assays. Biochemical assays, such as radioligand binding assays, directly measure the displacement of a radiolabeled ligand from the receptor by a test compound. Cell-based assays, on the other hand, utilize engineered cell lines that express the TP receptor and a reporter system that signals receptor activation or inhibition. nih.gov Fluorescence-based assays and mass spectrometry are among the newer HTS technologies being adopted. technologynetworks.com
The process typically involves several stages, starting with a primary screen of a large and diverse compound library. Hits from the primary screen are then subjected to secondary screens and dose-response studies to confirm their activity and determine their potency. The ultimate goal is to identify compounds with high affinity and selectivity for the TP receptor.
Table 1: Overview of High-Throughput Screening Platforms for TP Antagonists
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | |||
| Radioligand Binding | Measures displacement of a radiolabeled ligand from the TP receptor. | Direct measurement of binding affinity. | Requires handling of radioactive materials. |
| Cell-Based Assays | |||
| Calcium Mobilization | Measures changes in intracellular calcium levels upon receptor activation. | Functional assessment of antagonist activity. | Can be prone to off-target effects. |
| Reporter Gene Assays | Measures the expression of a reporter gene linked to TP receptor signaling pathways. | High sensitivity and signal-to-noise ratio. | Indirect measure of receptor antagonism. |
Biophysical and Spectroscopic Techniques for Ligand-Receptor Interaction Studies
A deep understanding of the molecular interactions between a ligand and its receptor is crucial for rational drug design. Biophysical and spectroscopic techniques provide invaluable insights into the binding kinetics, thermodynamics, and conformational changes that occur upon ligand binding to the TP receptor.
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events. It provides data on the association and dissociation rate constants, from which the binding affinity can be calculated.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity, enthalpy, and entropy.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information about the structure and dynamics of the receptor and the ligand in solution. Techniques like saturation transfer difference (STD) NMR can identify which parts of a ligand are in close contact with the receptor.
X-ray Crystallography provides a high-resolution, three-dimensional structure of the ligand-receptor complex, offering a static snapshot of the binding pose and the key interacting residues. The recent crystallization of the human TXA2 receptor has significantly advanced our understanding of ligand recognition and selectivity. nih.gov
Computational Chemistry and Molecular Dynamics Simulations for Drug Design
Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools in the design and optimization of TP receptor antagonists. bioscipublisher.comneuroquantology.comsteeronresearch.com These in silico methods complement experimental approaches by providing a detailed view of molecular interactions at an atomic level.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. openmedicinalchemistryjournal.com It is widely used in virtual screening campaigns to filter large compound libraries and prioritize candidates for experimental testing.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the TP receptor. nih.gov These models can then be used to search for novel scaffolds that fit the pharmacophoric requirements. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and the stability of the binding interactions over time. rowan.edu This information is crucial for understanding the mechanism of action of antagonists and for designing molecules with improved binding affinities and kinetic profiles. The use of MD simulations can help in understanding how a drug candidate behaves within a biological system, offering insights into the stability and flexibility of molecules. steeronresearch.com
Omics Integration (e.g., Proteomics, Metabolomics) in Preclinical Investigations of TP Antagonists
The integration of "omics" technologies, such as proteomics and metabolomics, offers a systems-level understanding of the biological effects of TP antagonists. nih.govmdpi.com This holistic approach can reveal novel biomarkers, elucidate mechanisms of action, and identify potential off-target effects.
Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to TP receptor antagonism. mdpi.com This can provide insights into the downstream signaling pathways affected by the antagonist. For instance, in the context of thrombo-inflammation in pregnancy-related disorders, proteomics has been used to profile platelets and plasma to identify key protein mediators. nih.gov
Metabolomics , the comprehensive analysis of metabolites, can reveal alterations in metabolic pathways following treatment with a TP antagonist. mdpi.com This can help to understand the physiological consequences of blocking the TP receptor and may identify metabolic biomarkers of drug efficacy.
By integrating data from multiple omics platforms, researchers can construct a more complete picture of the drug's effects and its interactions with the biological system. nih.gov This integrated approach is becoming increasingly important in preclinical research to enhance the translation of findings from the bench to the bedside. nih.gov
Development of Advanced In Vitro Models (e.g., organ-on-a-chip) for TP Receptor Research
Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex microenvironment of human tissues, limiting their predictive value in drug discovery. nih.gov To address this, advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip (OOC) technology, are being developed for TP receptor research. drugtargetreview.comnih.gov
3D cell culture models , such as spheroids and organoids, better mimic the cell-cell and cell-matrix interactions that occur in vivo. drugtargetreview.com These models can provide a more physiologically relevant context for studying the effects of TP antagonists on cellular function.
Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create miniaturized, functional units of human organs. nih.govthno.orgmdpi.com These "chips" can be seeded with human cells to recreate the key physiological functions of an organ, including tissue-tissue interfaces and mechanical cues. nih.govwearecellix.com OOC models of blood vessels, for example, could be used to study the effects of TP antagonists on platelet aggregation and vasoconstriction under physiologically relevant flow conditions. This technology holds the promise of providing more accurate predictions of drug efficacy and toxicity before moving into clinical trials. wearecellix.com
Future Directions in the Academic Research of TP Receptor Antagonists, Extending Beyond Mipitroban
While this compound represents a significant milestone in the development of TP receptor antagonists, academic research continues to explore new frontiers in this field. Future research is likely to focus on several key areas:
Development of Subtype-Selective Antagonists: The existence of two TP receptor isoforms, TPα and TPβ, which may have different signaling properties and pathological roles, presents an opportunity for the development of isoform-selective antagonists. nih.govnih.gov Such compounds could offer a more targeted therapeutic approach with potentially fewer side effects.
Targeting Downstream Signaling Pathways: Rather than directly blocking the receptor, future strategies may focus on modulating specific downstream signaling pathways activated by the TP receptor. This could involve targeting key effector proteins or signaling nodes.
Dual-Action Ligands: The development of single molecules that combine TP receptor antagonism with other beneficial activities, such as thromboxane synthase inhibition, represents a promising therapeutic strategy. nih.gov
Exploring Non-Canonical Signaling: Further investigation into the non-G protein-mediated signaling of TP receptors could unveil novel mechanisms and therapeutic targets. nih.gov
Investigating the Role of TP Receptors in Other Diseases: The widespread distribution of TP receptors suggests their involvement in a variety of physiological and pathophysiological processes beyond cardiovascular diseases. nih.govnih.gov Future research will likely explore the therapeutic potential of TP antagonists in areas such as cancer, asthma, and kidney disease. nih.govwikipedia.org
Challenges and Opportunities in the Translational Research of TP Antagonists (excluding clinical trials)
The translation of promising preclinical findings into effective clinical therapies is a major challenge in drug development. researchgate.netnih.gov For TP antagonists, several hurdles and opportunities exist in the preclinical and translational research phases.
Challenges:
Predictive Animal Models: A significant challenge is the development of animal models that accurately recapitulate human diseases where TP receptors play a critical role. The disparity between animal models and human physiology can lead to a lack of translation from preclinical efficacy to clinical success. proventainternational.com
Biomarker Identification: The identification and validation of robust biomarkers to monitor the biological activity of TP antagonists and to select patient populations most likely to respond to treatment is crucial. nih.gov
Bridging the "Valley of Death": The gap between basic research discoveries and their clinical application, often referred to as the "valley of death," is a major obstacle. This is often due to a lack of funding, resources, and expertise to move a compound through the necessary preclinical development stages. researchgate.netcytivalifesciences.com
Complexity of Disease Pathophysiology: Many diseases where TP receptor antagonism is being investigated, such as atherosclerosis, involve complex and multifactorial pathophysiology, making it difficult to demonstrate the efficacy of a single-target drug. nih.gov
Opportunities:
Advanced In Vitro Models: The use of human-based advanced in vitro models, such as organ-on-a-chip, can help to bridge the gap between animal studies and human clinical trials by providing more physiologically relevant data. wearecellix.com
Omics-Driven Biomarker Discovery: The application of omics technologies in preclinical studies provides a powerful tool for identifying novel and predictive biomarkers. nih.gov
Collaborative Research Initiatives: Increased collaboration between academic researchers, pharmaceutical companies, and regulatory agencies can help to streamline the translational research process and overcome common roadblocks. cytivalifesciences.com
Reverse Translation: Insights from clinical observations can be used to inform and refine preclinical research, a concept known as reverse translation. proventainternational.com This iterative process can lead to the development of more relevant preclinical models and a better understanding of the disease.
Q & A
Q. What strategies address discrepancies between preclinical and clinical this compound data?
- Methodological Approach :
- Reverse Translation : Reanalyze clinical data to refine preclinical models (e.g., patient-derived xenografts).
- Biomarker Discovery : Use proteomic profiling to identify surrogate endpoints predictive of clinical outcomes.
- Collaborative Frameworks : Share data via consortia to harmonize protocols and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
